

# Evenamide and Clozapine: A Comparative Analysis for Treatment-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

A detailed guide for researchers and drug development professionals on the contrasting and complementary roles of **evenamide** and clozapine in managing treatment-resistant schizophrenia. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action for both compounds.

Treatment-resistant schizophrenia (TRS), a condition affecting approximately 30% of individuals with schizophrenia, presents a significant clinical challenge. For decades, clozapine has been the established gold-standard treatment for this patient population. However, its use is often limited by a burdensome side-effect profile, necessitating the exploration of novel therapeutic agents. **Evenamide**, a novel glutamate modulator, has emerged as a potential adjunctive therapy, offering a different mechanistic approach to managing the complex symptomatology of schizophrenia. This guide provides a comprehensive comparison of **evenamide** and clozapine, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental frameworks of their key clinical evaluations.

# Mechanism of Action: A Tale of Two Neurotransmitter Systems

Clozapine and **evenamide** exhibit fundamentally different pharmacological profiles, targeting distinct neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Clozapine: A Multi-Receptor Antagonist



Clozapine's therapeutic efficacy is attributed to its broad-spectrum activity across multiple neurotransmitter receptors.[1] Its primary mechanism is thought to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal side effects.[2] Beyond its effects on dopamine and serotonin, clozapine also interacts with adrenergic, cholinergic, and histaminergic receptors, contributing to both its therapeutic effects and its complex side-effect profile.[1]



Click to download full resolution via product page

Clozapine's interaction with multiple receptors.

**Evenamide**: A Selective Glutamate Modulator

In contrast to clozapine's broad activity, **evenamide** possesses a highly specific mechanism of action centered on the glutamatergic system. It functions as a voltage-gated sodium channel



(VGSC) blocker, which in turn normalizes the excessive release of glutamate without affecting basal glutamate levels.[3][4] This targeted action is significant as glutamatergic dysfunction, particularly hyperactivity, is increasingly implicated in the pathophysiology of schizophrenia, including in patients who do not respond to dopamine-centric therapies.[5] Notably, **evenamide** does not interact with over 130 other central nervous system targets, including dopaminergic and serotonergic receptors, suggesting a more focused therapeutic effect with a potentially more favorable side-effect profile.[4]



Click to download full resolution via product page

**Evenamide**'s targeted action on glutamate release.

## **Clinical Efficacy: A Comparative Overview**

Direct head-to-head clinical trials comparing **evenamide** and clozapine are not yet available. Therefore, this comparison is based on data from separate clinical programs. **Evenamide** has been primarily investigated as an add-on therapy to existing antipsychotics in patients with an inadequate response, while clozapine's efficacy is well-established as a monotherapy for TRS.

## **Evenamide Efficacy Data (as an Add-on Therapy)**

The clinical development of **evenamide** has yielded promising results in patients who are not adequately responding to their current antipsychotic medication.



| Study                          | Patient Population                                                                                                         | Primary Endpoint                                                                                                    | Key Findings                                                                                                                                                                                 |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study 008A (Phase              | 291 chronic schizophrenia patients with inadequate response to second-generation antipsychotics (including clozapine). [6] | Change from baseline in PANSS Total Score at 4 weeks.[6]                                                            | Statistically significant reduction in PANSS Total Score (-10.2 points with evenamide vs7.6 with placebo). [6] Significant improvement in Clinical Global Impression of Severity (CGI-S).[6] |
| Study 014/015 (Open-<br>Label) | 161 TRS patients on a stable dose of a single antipsychotic (excluding clozapine). [7]                                     | Safety and tolerability. [7] Secondary efficacy endpoints included PANSS, CGI-S, and Level of Functioning (LOF).[3] | Sustained and statistically significant improvement in PANSS, CGI-S, and LOF at one year.[3] Over 70% of patients experienced a clinically important reduction in disease severity.[7]       |

# **Clozapine Efficacy Data (Monotherapy for TRS)**

Clozapine's efficacy in TRS is supported by a large body of evidence, including numerous meta-analyses.



| Metric                        | Key Findings from Meta-Analyses                                                                                                                                                                      |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Response Rate                 | Approximately 40% of patients with TRS show a clinical response to clozapine.                                                                                                                        |
| PANSS Score Reduction         | Meta-analyses have shown a mean reduction of approximately 22 points on the PANSS total score from baseline.                                                                                         |
| Symptom Improvement           | Clozapine has demonstrated superiority over first-generation and most second-generation antipsychotics in improving positive, negative, and overall symptoms of schizophrenia in TRS populations.[8] |
| Hospitalization and Mortality | Despite its side-effect profile, clozapine has been associated with lower rates of hospitalization and mortality compared to other antipsychotics in TRS.[8][9]                                      |

# **Experimental Protocols**

Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy and safety data.

**Evenamide: Study 008A Protocol** 





Click to download full resolution via product page

#### Workflow for the **Evenamide** Study 008A.

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[6]
- Participants: 291 patients with chronic schizophrenia who had an inadequate response to a stable dose of a second-generation antipsychotic (including clozapine).[6]



- Intervention: Patients were randomized to receive either evenamide (30 mg twice daily) or placebo, in addition to their ongoing antipsychotic treatment.[10]
- Primary Outcome: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Total Score at day 29.[6]
- Secondary Outcome: A key secondary outcome was the change in the Clinical Global Impression of Severity (CGI-S) score.

## **Evenamide: Study 014/015 Protocol**

- Study Design: A 6-week, randomized, open-label, rater-blinded study (Study 014) with a one-year, open-label extension (Study 015).[7][11]
- Participants: 161 patients with treatment-resistant schizophrenia who were on a stable, therapeutic dose of a single antipsychotic, excluding clozapine.[7][11]
- Intervention: Patients were randomized to one of three fixed doses of **evenamide** (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on to their existing antipsychotic.[11]
- Primary Outcome: The primary objective was to evaluate the safety and tolerability of evenamide.[7]
- Efficacy Assessments: Preliminary efficacy was assessed based on changes from baseline in PANSS, CGI-S, and the Strauss-Carpenter Level of Functioning (LOF) scale.[3]

## Safety and Tolerability

The safety profiles of **evenamide** and clozapine are markedly different, reflecting their distinct mechanisms of action.

#### **Evenamide**

Clinical trials to date have demonstrated that **evenamide** is generally well-tolerated.



| Adverse Event Profile  | Details from Clinical Trials                                                                                                                                                                                                                    |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events  | In Study 008A, the most frequently reported adverse events in the evenamide group were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group.[6]                                                               |
| Serious Adverse Events | In the one-year Study 014/015, there was a low incidence of treatment-emergent adverse dropouts (1.9%).[3] No pattern of motor or CNS symptoms, weight gain, sexual dysfunction, or laboratory/electrocardiogram abnormalities was observed.[3] |
| Discontinuation Rates  | Study 008A had a completion rate of nearly 97%.[6] In Study 014/015, 75% of patients completed one year of treatment.[3]                                                                                                                        |

## Clozapine

Clozapine is associated with a number of potentially serious adverse effects that require careful monitoring.



| Adverse Event Profile | Details from Meta-Analyses and Clinical Practice                                                          |
|-----------------------|-----------------------------------------------------------------------------------------------------------|
| Hematological         | Risk of agranulocytosis (a severe decrease in white blood cells), requiring regular blood monitoring.[12] |
| Cardiovascular        | Risk of myocarditis, cardiomyopathy, orthostatic hypotension, and tachycardia.[12]                        |
| Metabolic             | Significant weight gain, increased risk of type 2 diabetes, and dyslipidemia.[9]                          |
| Neurological          | Increased risk of seizures.[12] Sedation is also a common side effect.                                    |
| Gastrointestinal      | Hypersalivation and constipation are frequently reported.[12]                                             |

## Conclusion

**Evenamide** and clozapine represent two distinct therapeutic strategies for managing the challenges of treatment-resistant schizophrenia. Clozapine, with its multi-receptor antagonism, remains the benchmark for efficacy in this population, albeit with a significant safety and tolerability burden that can limit its use. **Evenamide**, with its novel and selective mechanism of modulating glutamate release, offers a promising new approach, particularly as an adjunctive therapy.

The available data suggest that **evenamide**, when added to existing antipsychotic regimens, can lead to statistically and clinically significant improvements in symptoms with a favorable safety profile. This is a crucial development for patients who have not responded adequately to currently available treatments, including clozapine.

Future research, including potential head-to-head comparative trials and further investigation into the long-term efficacy and safety of **evenamide**, will be essential to fully elucidate its role in the treatment paradigm for schizophrenia. For researchers and drug development professionals, the contrasting profiles of these two compounds underscore the importance of exploring diverse neurobiological targets to address the multifaceted nature of treatment-



resistant schizophrenia. The glutamatergic pathway, as targeted by **evenamide**, represents a particularly promising avenue for innovation in a field that has long been dominated by dopamine-centric therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Newron Reports Exceptional One-year Results of Study 014/15 With Evenamide in Treatment-resistant Schizophrenia (TRS) BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate Neurocircuitry: Theoretical Underpinnings in Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 7. Data from Newron's study 014/015 and an evenamide clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 8. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative metareview PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Newron Pharmaceuticals S.p.A. | Newron announces striking six-month interim results from its exploratory clinical trial evaluating evenamide as add-on therapy for patients with treatment-resistant schizophrenia [lesechos-comfi.lesechos.fr]
- 12. Examining the safety profile of clozapine versus other antipsychotics: systematic review and meta-analysis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]



 To cite this document: BenchChem. [Evenamide and Clozapine: A Comparative Analysis for Treatment-Resistant Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-vs-clozapine-for-treatment-resistant-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com